3-[(3-Pyridinylmethyl)amino]propanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Pyridinylmethyl)amino]propanamide typically involves the reaction of 3-pyridinemethanamine with propanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Pyridinylmethyl)amino]propanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
3-[(3-Pyridinylmethyl)amino]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Pyridinylmethyl)amino]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It binds to these targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. This binding can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-Pyridinylmethyl)amino]propanamide
- 3-[(4-Pyridinylmethyl)amino]propanamide
- 3-[(3-Pyridinylethyl)amino]propanamide
Uniqueness
3-[(3-Pyridinylmethyl)amino]propanamide is unique due to its specific pyridine ring substitution, which imparts distinct chemical and biological properties. This substitution pattern influences its binding affinity and selectivity towards various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-9(13)3-5-12-7-8-2-1-4-11-6-8/h1-2,4,6,12H,3,5,7H2,(H2,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTSYWFJVWRLQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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